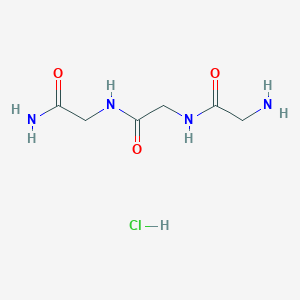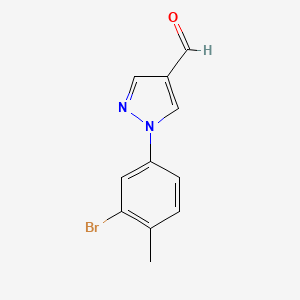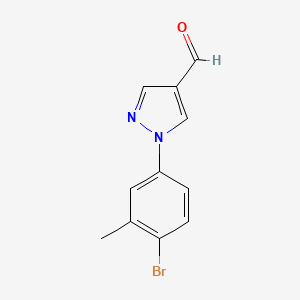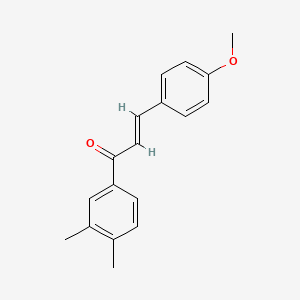
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-DTPT, is a compound that has been studied extensively in recent years due to its potential applications in both scientific research and industry. Its structural characteristics make it an ideal candidate for various synthesis methods, and its ability to interact with other compounds makes it an attractive molecule for a variety of applications.
Aplicaciones Científicas De Investigación
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a building block for the synthesis of other compounds. It has also been used in the study of drug metabolism and pharmacokinetics, and as a tool for studying the effects of environmental toxins on human health.
Mecanismo De Acción
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been found to interact with a variety of compounds and biomolecules, including enzymes, proteins, and DNA. Its ability to interact with these molecules is due to its structural characteristics, which allow it to form hydrogen bonds and other types of interactions. The precise mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood, but it is believed to involve the formation of covalent bonds with proteins and other compounds, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, it has been found to have some effects on enzymes and proteins, and has been shown to interact with DNA in a manner that may lead to gene expression changes. It has also been found to have anti-inflammatory and anti-oxidant properties, and has been shown to reduce the levels of certain inflammatory mediators in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its structural characteristics make it an ideal candidate for various synthesis methods. Its ability to interact with other molecules makes it an attractive molecule for a variety of applications. However, there are some limitations to its use in laboratory experiments. It is not stable in aqueous solutions, and its effects on enzymes and proteins are not yet fully understood.
Direcciones Futuras
There are several potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. One potential direction is the development of more efficient synthesis methods, which could enable the production of higher purity products. Another potential direction is the study of its effects on enzymes and proteins, which could lead to the development of new therapeutics or the improvement of existing treatments. Additionally, further research into its interaction with DNA could lead to new insights into gene expression and regulation. Finally, its anti-inflammatory and anti-oxidant properties could be studied further, which could lead to the development of new treatments for various diseases.
Métodos De Síntesis
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be synthesized in a variety of ways, depending on the desired product. One method is a three-step synthesis, which involves the reaction of 3,4-dimethoxyphenylacetone with trimethylamine, followed by the reaction of the resulting 3,4-dimethoxy-2-trimethylaminophenylacetone with ethyl bromide, and finally the reaction of the resulting 3,4-dimethoxy-2-bromo-2-trimethylaminophenylacetone with sodium methoxide. This method yields a product with a purity of over 95%.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-16-10-8-14(12-18(16)24-3)15(21)9-6-13-7-11-17(23-2)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWOUYGUUKACAI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














